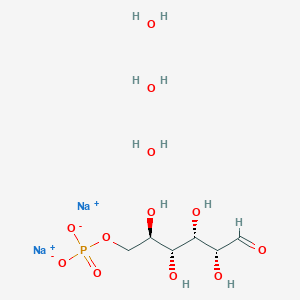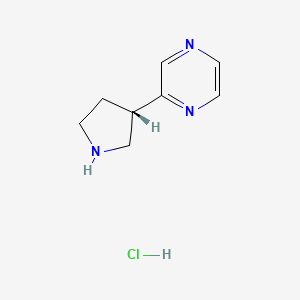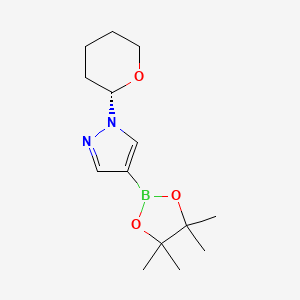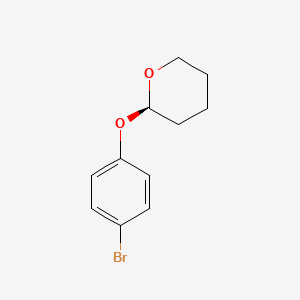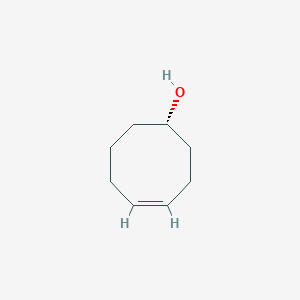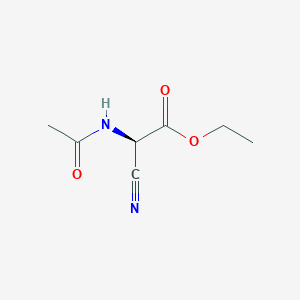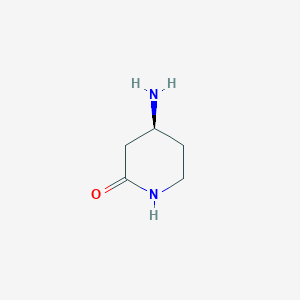
ethyl (2S)-2-bromo-2-cyclopropylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-bromo-2-cyclopropylacetate is an organic compound featuring a cyclopropane ring substituted with a bromine atom and an ethyl ester group. This compound is often utilized in synthetic chemistry due to its unique structural attributes, which lend themselves to various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2S)-2-bromo-2-cyclopropylacetate typically involves the bromination of ethyl 2-cyclopropylacetate. The reaction occurs under controlled conditions to ensure the specific (2S) stereochemistry. For example, using N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide can facilitate the formation of the brominated product.
Industrial Production Methods: On an industrial scale, this compound is often produced via batch or continuous flow processes. These methods leverage controlled temperature and pressure conditions to optimize yield and purity while minimizing side reactions. The precise control over stereochemistry is maintained through selective catalysts and specific reaction conditions.
化学反応の分析
Types of Reactions: Ethyl (2S)-2-bromo-2-cyclopropylacetate can undergo a variety of chemical reactions, including:
Substitution reactions: where the bromine atom can be replaced with other nucleophiles.
Reduction reactions: where the compound can be converted to ethyl 2-cyclopropylacetate or other derivatives.
Addition reactions: involving the cyclopropyl ring opening.
Nucleophilic substitution typically involves reagents such as sodium ethoxide, sodium methoxide, or potassium hydroxide.
Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or through chemical reductants like lithium aluminum hydride (LiAlH4).
Addition reactions often require strong acids or bases to open the cyclopropyl ring under controlled conditions.
Substitution reactions can yield a variety of cyclopropyl derivatives depending on the nucleophile used.
Reduction reactions usually form ethyl 2-cyclopropylacetate or related compounds.
Addition reactions can produce larger ring systems or linear chains depending on the reacting agents.
科学的研究の応用
Chemistry: In synthetic organic chemistry, ethyl (2S)-2-bromo-2-cyclopropylacetate serves as a versatile intermediate for constructing complex molecules. Its brominated form allows for further functionalization, making it valuable in designing novel organic compounds.
Biology: While less common in biological applications, derivatives of this compound can be explored for potential bioactive properties, including enzyme inhibition and receptor binding studies.
Medicine: In medicinal chemistry, this compound and its derivatives can be investigated for therapeutic uses. This can include potential roles as antiviral, antibacterial, or anticancer agents, though specific applications are typically based on the resulting derivative compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its structural elements can impart desirable properties to materials, such as increased strength or specific chemical reactivity.
作用機序
The mechanism by which ethyl (2S)-2-bromo-2-cyclopropylacetate exerts its effects varies based on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom is displaced by the nucleophile, leading to the formation of a new compound. The cyclopropane ring can also undergo ring-opening reactions, providing a reactive intermediate for further chemical transformations.
Molecular Targets and Pathways: In medicinal chemistry, the molecular targets might include specific enzymes or receptors, though detailed pathways would depend on the derivative compounds synthesized from this compound. The pathways would involve typical biochemical interactions, such as binding to active sites or interfering with biological processes.
類似化合物との比較
Similar Compounds:
Ethyl 2-cyclopropylacetate: lacks the bromine atom, leading to different reactivity.
Ethyl 2-chloro-2-cyclopropylacetate: contains a chlorine atom instead of bromine, which can affect the rate and types of reactions.
Methyl (2S)-2-bromo-2-cyclopropylacetate: has a methyl ester instead of ethyl, influencing solubility and reactivity.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the bromine atom, which makes it highly reactive in substitution reactions. The compound’s structure allows it to serve as a key intermediate in various chemical syntheses, making it valuable for researchers in different scientific fields.
That sums up our dive into this compound. Hopefully, that was as intriguing as a scientific thriller!
特性
IUPAC Name |
ethyl (2S)-2-bromo-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAPHOMYBWYDEU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
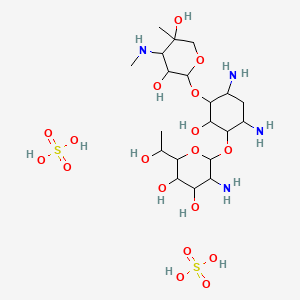
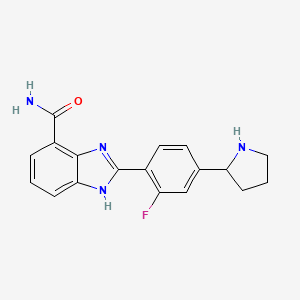
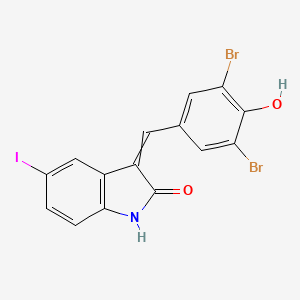
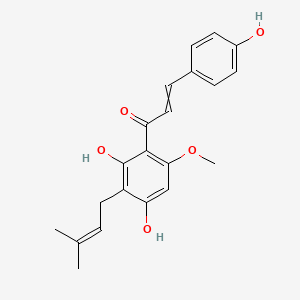
![Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide](/img/structure/B8051103.png)
![Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane](/img/structure/B8051110.png)
![ethyl (2Z)-5-{[1,1'-biphenyl]-4-yl}-4-{[(tert-butoxy)carbonyl]amino}-2-methylpent-2-enoate](/img/structure/B8051111.png)
